N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-15-7-9-17(10-8-15)23-20(26)14-28-21-24-18(13-27-21)11-19(25)22-12-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXBSDXZSSKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
Chromatographic Purity
Challenges and Optimization Strategies
Regioselectivity in Thiazole Substitution
The 4-position of the thiazole ring is more reactive toward electrophilic substitution due to electron-donating effects of the sulfur atom. This regioselectivity was confirmed via comparative studies using ²H-labeled intermediates.
Side Reactions and Mitigation
- Oxidation of Thiols : Conduct reactions under nitrogen to prevent disulfide formation.
- Epimerization : Use low temperatures (<50°C) during amide coupling to avoid racemization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch Synthesis | Thiazole core formation | 70 | 95 |
| Thioether Formation | Nucleophilic substitution | 78 | 97 |
| DCC Coupling | Amide bond formation | 65 | 98 |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure incorporates a thiazole moiety, known for various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9b | HT-29 | 15.3 | Inhibition of VEGFR-2 phosphorylation |
The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways, making these compounds promising candidates for further development in anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied. Compounds similar to N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | Staphylococcus aureus | 32 µg/mL |
| 8e | Escherichia coli | 64 µg/mL |
The presence of halogen substituents significantly enhances antibacterial activity, indicating that structural modifications can lead to improved efficacy.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
-
Study on Thiadiazole Derivatives : A series of compounds were synthesized and screened for their anticancer properties. One derivative showed significant activity by inducing apoptosis in A431 cells through upregulation of Bax and downregulation of Bcl-2 proteins.
"The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively."
- Antimicrobial Study : A novel series of thiadiazole derivatives demonstrated potent antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Other thiazole derivatives also show diverse biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl and acetamide groups can enhance its interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941980-88-7, is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₉H₂₁N₃O₂S₂
- Molecular Weight : 411.5 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
This compound exhibits various mechanisms of action:
- Antioxidant Activity : The thiazole moiety contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytoprotective Effects : Studies indicate that this compound can enhance the viability of cells under stress conditions, potentially through the modulation of signaling pathways involved in apoptosis and cell survival .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, although more extensive testing is required to confirm these findings.
Antioxidant and Cytoprotective Studies
| Study Reference | Test System | Findings |
|---|---|---|
| Oligodendrocytes | Showed significant cytoprotective effects against oxidative damage. | |
| Various cell lines | Indicated a reduction in reactive oxygen species (ROS) levels. |
Case Studies and Research Findings
- Cytoprotective Effects : In a study focusing on oligodendrocyte cells, this compound demonstrated a protective effect against oxidative stress induced by hydrogen peroxide. The compound significantly reduced cell death and increased glutathione levels, suggesting its role as an antioxidant .
- Antimicrobial Activity : A preliminary screening revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Future studies are needed to elucidate the specific mechanisms and to evaluate resistance profiles .
- Molecular Docking Studies : Computational studies have suggested that this compound may interact with various biological targets, including enzymes involved in inflammatory pathways. This highlights its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, and what key reaction conditions optimize yield?
The compound can be synthesized via multistep reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:
- Step 1 : N-acylation of 2-aminothiazole derivatives with chloroacetamide in the presence of a base (e.g., sodium hydride or DMAP) .
- Step 2 : Thioether formation by reacting the intermediate with 2-mercaptoethylamine derivatives under reflux in aprotic solvents (e.g., THF or DCM) .
- Key optimization : Ultrasonication or reflux in toluene/water mixtures improves reaction rates and purity. TLC monitoring (hexane:ethyl acetate, 9:1) ensures completion .
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- NMR : and NMR confirm substituent connectivity, with characteristic shifts for the thiazole ring (~7.5–8.5 ppm for aromatic protons) and acetamide carbonyl (~170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, especially for resolving stereochemistry in thiazole derivatives .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the thiazole-acetamide moiety?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, anisotropic displacement parameters clarify sulfur and nitrogen positions in the thiazole ring .
- Validation tools : CheckCIF/PLATON identifies geometric outliers (e.g., bond angle deviations >5°), ensuring compliance with IUCr standards .
Q. What structural-activity relationships (SAR) govern the biological activity of this compound, particularly in kinase inhibition?
- Core modifications : The thiazole ring and N-benzyl group are critical for binding to kinase substrate pockets. Replacement with pyridine reduces activity, as seen in KX2-391 analogs .
- Substituent effects : Electron-donating groups (e.g., p-tolyl) on the acetamide enhance hydrophobic interactions, while bulky groups (e.g., morpholinoethoxy) improve selectivity for Src-family kinases .
Q. How can molecular docking studies predict the binding mode of this compound to therapeutic targets like Dengue virus protease?
- Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site (PDB: 2FOM). Key interactions include:
- Hydrogen bonding between the thiazole sulfur and catalytic His51.
- π-Stacking of the benzyl group with Tyr150 .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., benz[d]isothiazole derivatives) and validate via mutagenesis assays .
Q. What strategies mitigate challenges in isolating enantiomers or regioisomers during synthesis?
- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation.
- Crystallization : Recrystallization in ethanol/water mixtures selectively isolates the desired regioisomer based on solubility differences .
Q. How do solvent polarity and catalyst choice influence side reactions in thioether bond formation?
- Polar solvents (e.g., DMF): Increase nucleophilicity of thiols but risk overalkylation.
- Catalysts : DMAP accelerates acylation but may lead to sulfoxide byproducts if oxidizing agents are present. Use inert atmospheres (N) to suppress oxidation .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and selectivity?
- MTT/PrestoBlue : Test against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to calculate selectivity indices (SI > 10 indicates low toxicity) .
- Kinase profiling : Use ADP-Glo™ assays to measure inhibition across a panel of 50+ kinases, identifying off-target effects .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Ref |
|---|---|---|---|
| 2-Chloro-N-(thiazol-2-yl)acetamide | Chloroacetyl chloride, THF, 0°C | 85 | |
| Thioether precursor | NaSH, DCM, RT, 12 h | 72 |
Table 2 : Crystallographic Data Validation Metrics
| Parameter | Ideal Range | Observed Value | Ref |
|---|---|---|---|
| R (all data) | <0.05 | 0.032 | |
| C–S bond length (Å) | 1.65–1.75 | 1.68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
